molecular formula C18H23N5O2 B6698676 N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6698676
M. Wt: 341.4 g/mol
InChI Key: FKQMBNXRLRDHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a propanamide group

Properties

IUPAC Name

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12-8-13(2)17(14(3)9-12)23-7-4-15(18(23)25)21-16(24)5-6-22-11-19-10-20-22/h8-11,15H,4-7H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQMBNXRLRDHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCC(C2=O)NC(=O)CCN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the triazole ring and the propanamide group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)butanamide
  • N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)pentanamide

Uniqueness

N-[2-oxo-1-(2,4,6-trimethylphenyl)pyrrolidin-3-yl]-3-(1,2,4-triazol-1-yl)propanamide stands out due to its specific structural features, which confer unique chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.